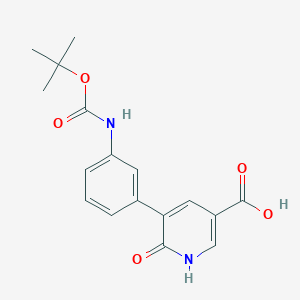
5-(3-BOC-Aminophenyl)-2-chloronicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-2-chloronicotinic acid (5-Amino-3-BOC-2-CN) is an organic compound that has been used in numerous scientific research applications. It is a derivative of nicotinic acid and can be synthesized in a laboratory. 5-Amino-3-BOC-2-CN is a useful molecule in the synthesis of pharmaceuticals and biochemicals, and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-BOC-2-CN has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals and biochemicals, and has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the synthesis of fluorescent dyes and other organic compounds.
Wirkmechanismus
5-Amino-3-BOC-2-CN is an organic compound that can be used to synthesize a variety of molecules. It acts as a catalyst in the synthesis of pharmaceuticals and biochemicals, and can also be used to synthesize peptides, peptidomimetics, and other bioactive molecules. It can also be used to synthesize fluorescent dyes and other organic compounds.
Biochemical and Physiological Effects
5-Amino-3-BOC-2-CN can be used to synthesize a variety of molecules, but its biochemical and physiological effects are not yet fully understood. It has been suggested that it may act as a competitive inhibitor of nicotinic acid metabolism and may also affect the metabolism of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
5-Amino-3-BOC-2-CN has several advantages when used in laboratory experiments. It is relatively easy to synthesize in a laboratory, and it is also relatively stable in the presence of light and heat. Additionally, its 95% yield makes it a cost-effective choice for laboratory experiments. However, it is important to note that 5-Amino-3-BOC-2-CN is a highly reactive compound and caution should be taken when handling it.
Zukünftige Richtungen
Given the potential applications of 5-Amino-3-BOC-2-CN, there are a number of future directions that could be explored. Further research could be conducted to better understand its biochemical and physiological effects, and to develop more efficient synthesis methods. Additionally, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and biochemicals, and to explore its potential applications in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, further research could be conducted to explore its potential applications in the synthesis of fluorescent dyes and other organic compounds.
Synthesemethoden
5-Amino-3-BOC-2-CN can be synthesized in a laboratory by reacting 5-bromo-2-chloronicotinic acid with 3-bromo-2-hydroxybenzyl alcohol in the presence of sodium hydroxide. The reaction is carried out at a temperature of 100°C in an inert atmosphere and yields the desired product in a 95% yield.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-12-6-4-5-10(7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXAKOZHASBUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395043.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)





